Product packaging for Zamicastat enantiomer(Cat. No.:)

Zamicastat enantiomer

Cat. No.: B8622954
M. Wt: 401.5 g/mol
InChI Key: ZSSLCFLHEFXANG-UHFFFAOYSA-N
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Description

Significance of Chirality in Pharmaceutical Sciences

Chirality is a fundamental property of many organic molecules and has profound implications in the field of pharmaceutical sciences. researchfloor.org The term "chiral" refers to a molecule that is non-superimposable on its mirror image. researchfloor.orgveranova.com These non-superimposable mirror images are known as enantiomers. solubilityofthings.commedlifemastery.com

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional arrangement of their atoms. medlifemastery.comfiveable.menumberanalytics.com Enantiomers are a specific type of stereoisomer that are mirror images of each other. solubilityofthings.commedlifemastery.com This "handedness" is a critical factor in how molecules interact with biological systems, which are themselves inherently chiral. veranova.comfiveable.me Biological macromolecules such as proteins, enzymes, and nucleic acids are composed of chiral building blocks (L-amino acids and D-sugars), creating a chiral environment within the body. veranova.com

This inherent chirality of biological systems means that they can differentiate between the enantiomers of a chiral drug. fiveable.me Just as a right hand will not fit comfortably into a left-handed glove, one enantiomer may bind effectively to a biological target, such as a receptor or enzyme, while the other may not. libretexts.org This specificity of interaction is the basis for the different physiological effects often observed between enantiomers. fiveable.me

The differential interaction of enantiomers with chiral biological targets is known as enantioselectivity. nih.govdntb.gov.uanih.gov This can result in significant differences in the pharmacodynamics (the drug's effect on the body) and pharmacokinetics (the body's effect on the drug) of the two enantiomers. dntb.gov.uamdpi.comnih.gov

One enantiomer, often termed the "eutomer," may be responsible for the desired therapeutic activity, while the other, the "distomer," may be inactive, less active, or even contribute to undesirable or toxic effects. nih.govamericanpharmaceuticalreview.com For instance, the two enantiomers of the amino acid leucine (B10760876) have different tastes; one is bitter, and the other is sweet. libretexts.org A classic and tragic example in pharmacology is thalidomide, where one enantiomer was an effective sedative, while the other caused severe birth defects. researchfloor.orgmdpi.comencyclopedia.pub

Enantioselectivity can manifest in various ways:

Receptor Binding: One enantiomer may have a higher affinity for the target receptor, leading to a more potent therapeutic effect. nih.govrsc.org

Enzyme Metabolism: The body's enzymes may metabolize one enantiomer more rapidly than the other, affecting the drug's duration of action and potential for drug-drug interactions. dntb.gov.uanih.gov

Plasma Protein Binding: Enantiomers can bind to plasma proteins to different extents, influencing their distribution and availability to reach the target site. nih.gov

Toxicity: The toxic effects of a drug may be associated with only one of the enantiomers. nih.govhospitalpharmacyeurope.com

The recognition of enantioselective biological interactions has led to a paradigm shift in drug development, with a strong rationale for the development of single-enantiomer drugs, also known as "chiral switches" when developed from an existing racemic mixture. mdpi.comrsc.orgresearchgate.net A racemic mixture contains equal amounts of both enantiomers. medlifemastery.comrsc.org

The primary reasons for developing a single-enantiomer drug include:

Improved Therapeutic Index: By eliminating the distomer, which may be inactive or contribute to side effects, the therapeutic window of the drug can be widened, potentially leading to a better safety and tolerability profile. nih.govresearchgate.net

Simplified Pharmacokinetics: The pharmacokinetic profile of a single enantiomer is often less complex than that of a racemate, as the absorption, distribution, metabolism, and excretion of a single molecular entity are being tracked. nih.govresearchgate.net

Increased Potency and Selectivity: The eutomer may exhibit higher potency and greater selectivity for the intended biological target, potentially allowing for lower doses and reducing off-target effects. nih.govhospitalpharmacyeurope.com

Reduced Drug Interactions: If one enantiomer is primarily responsible for metabolic drug interactions, its removal can lead to a lower potential for such interactions. nih.govresearchgate.net

Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), have recognized the importance of chirality and have established guidelines for the development of chiral drugs, encouraging the development of single enantiomers. veranova.comnih.govrsc.org

Overview of Zamicastat (B44472) Enantiomer as a Research Compound

Zamicastat is a research compound that has been investigated for its potential therapeutic applications. drugbank.comdrugbank.comdrugbank.com It is identified as a potent inhibitor of dopamine (B1211576) β-hydroxylase (DBH). newdrugapprovals.orgallfordrugs.com The specific enantiomer of interest is the (R)-enantiomer. newdrugapprovals.orgallfordrugs.com

Research indicates that the (R)-enantiomer of Zamicastat is a potent inhibitor of dopamine β-hydroxylase and has been designed to have reduced access to the brain, making it a peripherally selective inhibitor. newdrugapprovals.orgallfordrugs.com This selectivity is a key feature of its design. Zamicastat has been a subject of interest in clinical studies for conditions such as hypertension and heart failure. drugbank.comnewdrugapprovals.org

The development of Zamicastat as a single (R)-enantiomer underscores the pharmaceutical industry's focus on producing chirally pure drugs to optimize therapeutic outcomes. allfordrugs.com The synthesis of the enantiomerically pure form of the key intermediate, (R)-6,8-difluorochroman-3-ylamine, is crucial for ensuring the stereochemical integrity of the final compound. newdrugapprovals.orgallfordrugs.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21F2N3OS B8622954 Zamicastat enantiomer

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H21F2N3OS

Molecular Weight

401.5 g/mol

IUPAC Name

4-[2-(benzylamino)ethyl]-3-(6,8-difluoro-3,4-dihydro-2H-chromen-3-yl)-1H-imidazole-2-thione

InChI

InChI=1S/C21H21F2N3OS/c22-16-8-15-9-18(13-27-20(15)19(23)10-16)26-17(12-25-21(26)28)6-7-24-11-14-4-2-1-3-5-14/h1-5,8,10,12,18,24H,6-7,9,11,13H2,(H,25,28)

InChI Key

ZSSLCFLHEFXANG-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCNCC4=CC=CC=C4

Origin of Product

United States

Stereoselective Synthesis and Manufacturing of Zamicastat Enantiomer

Synthetic Pathways for Zamicastat (B44472) and Chiral Intermediates

Chemical Transformation Approaches

Chemical synthesis provides robust and scalable methods for producing enantiomerically pure compounds. For Zamicastat, the primary approach involves the asymmetric hydrogenation of a prochiral enamine precursor to establish the crucial stereocenter of the chroman ring system. researchgate.net

A patented process outlines a highly effective pathway. researchgate.net The synthesis begins with the formation of a chromene intermediate, which is then converted to a prochiral N-acetyl enamine. This enamine is the substrate for the key asymmetric hydrogenation step. A chiral catalyst, typically a transition metal complex with a chiral ligand, is used to direct the addition of hydrogen across the double bond, selectively forming the desired (R)-enantiomer of the protected amine. Subsequent deprotection and further reaction steps lead to the final Zamicastat molecule. researchgate.net The development of such pathways is critical for producing the drug on an industrial scale.

The general sequence can be summarized as:

Formation of a Prochiral Precursor: Synthesis of an enamine, such as N-(6,8-difluoro-2H-chromen-3-yl)acetamide.

Asymmetric Hydrogenation: Stereoselective reduction of the enamine using a chiral catalyst and hydrogen gas to yield the protected chiral amine, (R)-N-(6,8-difluorochroman-3-yl)acetamide. researchgate.net

Deprotection: Removal of the acetyl protecting group to yield the key intermediate, (R)-6,8-difluorochroman-3-amine. bldpharm.com

Construction of the Imidazolethione Moiety: A series of reactions to build the final heterocyclic ring onto the chiral amine intermediate, yielding Zamicastat. nih.govacs.org

Biotransformation Methods for Enantiomeric Enrichment

Biotransformation offers an environmentally friendly and highly selective alternative to traditional chemical methods for producing chiral compounds. nih.govmdpi.com These processes utilize whole microorganisms or isolated enzymes as biocatalysts. researchgate.netcapes.gov.br While specific details on the biotransformation route for Zamicastat's intermediates are proprietary, the principles can be applied to synthesize the chiral alcohol precursor of the key amine intermediate.

A common biocatalytic approach is the asymmetric reduction of a prochiral ketone. unimi.it For instance, the ketone precursor, 6,8-difluorochroman-3-one, could be reduced to the corresponding chiral alcohol, (R)-6,8-difluorochroman-3-ol, using a ketoreductase (KRED) enzyme. These enzymes, often found in yeasts like Pichia glucozyma or bacteria such as Rhodococcus erythropolis, exhibit high enantioselectivity. core.ac.ukunimi.it The resulting chiral alcohol can then be converted to the desired chiral amine.

The advantages of biocatalysis include:

High enantioselectivity, often exceeding 99% enantiomeric excess (e.e.). mdpi.com

Mild reaction conditions (ambient temperature and pressure, neutral pH), which prevent isomerization or racemization. core.ac.uk

Reduced environmental impact compared to methods using heavy metal catalysts or harsh reagents. capes.gov.br

Control of Enantiomeric Excess in Synthesis

Achieving a high enantiomeric excess (e.e.) is the primary goal of stereoselective synthesis. In the chemical synthesis of the Zamicastat intermediate via asymmetric hydrogenation, the choice of catalyst is paramount. researchgate.net The catalyst system typically consists of a rhodium or iridium metal center and a sophisticated chiral phosphine (B1218219) ligand. The precise three-dimensional structure of the ligand creates a chiral pocket that forces the substrate to bind in a specific orientation, allowing hydrogen to be added to only one face of the double bond. researchgate.net This results in the preferential formation of one enantiomer.

For biocatalytic routes, enantiomeric excess is controlled by selecting the right biocatalyst and optimizing reaction conditions. mdpi.comcapes.gov.br Different microbial strains or enzymes will exhibit different selectivities for the same substrate. core.ac.ukresearchgate.net

Table 1: Factors Influencing Enantiomeric Excess (e.e.)

Synthesis Method Key Control Factors Examples / Notes
Chemical (Asymmetric Hydrogenation) Chiral Ligand Structure Binaphthyl-based ligands (e.g., BINAP) or ferrocene-based ligands are commonly used. researchgate.net
Metal Catalyst Rhodium, Iridium, and Ruthenium are frequently employed. researchgate.net
Reaction Conditions Temperature, hydrogen pressure, and solvent can influence selectivity. researchgate.net
Biotransformation (Ketone Reduction) Microorganism/Enzyme Choice Pichia glucozyma, Aspergillus niger, Rhodococcus erythropolis, or isolated ketoreductases (KREDs). core.ac.ukunimi.it
Co-factor Regeneration NADPH or NADH is required and must be regenerated in situ (e.g., using a glucose/glucose dehydrogenase system). mdpi.com
Reaction Conditions pH, temperature, and substrate concentration must be optimized for the specific enzyme. capes.gov.br

Optimization of Stereoselective Reaction Conditions

To ensure a process is efficient and economically viable, reaction conditions must be optimized for both yield and enantioselectivity. capes.gov.brunimi.it

For the asymmetric hydrogenation of Zamicastat's enamine precursor, optimization involves screening a matrix of variables. This includes testing various chiral ligands against different metal precursors and evaluating the effect of solvents, temperature, and hydrogen pressure. A lower temperature often increases stereoselectivity by favoring the reaction pathway with the lower activation energy, though it may slow the reaction rate. nih.gov

Table 2: Illustrative Optimization of Asymmetric Hydrogenation

Parameter Variation Effect on Yield / e.e. Rationale
Chiral Ligand Ligand A vs. Ligand B May significantly alter e.e. from low to >99%. The ligand's structure dictates the chirality of the catalytic environment. researchgate.net
Solvent Toluene vs. Methanol vs. THF Can affect catalyst solubility, stability, and selectivity. The solvent can interact with the catalyst-substrate complex. nih.gov
Temperature 25°C vs. 50°C Lower temperatures often lead to higher e.e. but may require longer reaction times. Reduces thermal energy, making the difference in activation energies between the two enantiomeric transition states more significant. nih.gov
H₂ Pressure 1 atm vs. 10 atm Can influence reaction rate and, in some cases, selectivity. Higher pressure increases the concentration of hydrogen available for the reaction. nih.gov

In biotransformations, optimization focuses on creating the ideal environment for the enzyme to function. For a whole-cell reduction, the composition of the growth medium, pH, and temperature are critical. For example, a study on the bioreduction of a ketone using Aspergillus niger found that adjusting the pH to 7.0 resulted in the highest enantiomeric excess (99.9%) and conversion (94.7%). Such optimization ensures that the biocatalyst performs at its peak, delivering the desired chiral intermediate with exceptional purity. capes.gov.br

Molecular Mechanisms and Target Engagement of Zamicastat Enantiomer

Zamicastat (B44472) Enantiomer as a Dopamine (B1211576) β-Hydroxylase (DβH) Inhibitor

Zamicastat, also identified by its code BIA 5-1058, is a potent and reversible inhibitor of the enzyme Dopamine β-Hydroxylase (DβH; EC 1.14.17.1). medchemexpress.comncats.iopa2online.orgmedchemexpress.comallfordrugs.com The active compound is specifically the (R)-enantiomer of 5-(2-(benzylamino)ethyl)-1-(6,8-difluorochroman-3-yl)-1H-imidazole-2(3H)-thione. pa2online.orgnewdrugapprovals.orgresearchgate.net DβH is a critical copper-containing monooxygenase enzyme in the catecholamine biosynthetic pathway. medchemexpress.comresearchgate.net It is responsible for catalyzing the conversion of dopamine into noradrenaline (norepinephrine) in the noradrenergic nerve terminals of the sympathetic nervous system and the chromaffin cells of the adrenal medulla. pa2online.orgresearchgate.netresearchgate.net

The inhibitory action of the zamicastat enantiomer on DβH curtails the biosynthesis of noradrenaline. nih.gov This enzymatic blockade leads to a measurable decrease in the levels of noradrenaline and a corresponding increase in the levels of its precursor, dopamine, particularly in peripheral sympathetically-innervated tissues such as the left ventricle and kidney. ncats.ioresearchgate.netnih.gov This modulation of catecholamine levels demonstrates the compound's direct engagement with its molecular target. The rationale for developing DβH inhibitors like zamicastat is based on the therapeutic potential of reducing sympathetic nervous system activity in certain cardiovascular conditions. ncats.ionih.govmdpi.com

Enzymatic Inhibition Kinetics and Non-Competitive Profile

Kinetic studies have characterized the this compound as a reversible, non-competitive inhibitor of human DβH. pa2online.orgresearchgate.net This classification is based on its interaction with the enzyme in relation to the substrate tyramine (B21549) and the co-factor ascorbic acid. researchgate.net As a non-competitive inhibitor, zamicastat can bind to both the free enzyme and the enzyme-substrate (ES) complex, a characteristic that distinguishes it from competitive inhibitors which only bind to the free enzyme. pa2online.orgresearchgate.netbgc.ac.in

The potency of its inhibitory activity is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). Research using human DβH from SK-N-SH neuroblastoma cells has determined the following kinetic parameters:

Kinetic ParameterValueConfidence Interval (95%)Notes
IC₅₀90 nM72–114 nMConcentration causing 50% inhibition of DβH activity. pa2online.org
Kᵢ43 nM20–65 nMInhibition constant, indicating binding affinity towards DβH (non-competitive vs. tyramine). pa2online.org

The inhibition by the this compound was shown to be reversible upon dilution. pa2online.org Furthermore, its interaction with the enzyme relative to the co-factor ascorbic acid is described as either non-competitive or uncompetitive. researchgate.net This kinetic profile suggests that the this compound does not compete directly with the substrate for binding at the active site but rather binds to an allosteric site, thereby reducing the catalytic efficiency of the enzyme. bgc.ac.in

Molecular Interactions with the DβH Active Site

Dopamine β-hydroxylase is a complex enzyme containing two copper centers that are essential for its catalytic activity, which involves the transfer of an electron from the co-factor ascorbate (B8700270) to facilitate the hydroxylation of dopamine. medchemexpress.comnih.gov The non-competitive inhibition profile of the this compound implies that it binds to a site on the DβH enzyme that is distinct from the substrate-binding site. pa2online.orgresearchgate.netbgc.ac.in This type of allosteric binding alters the enzyme's conformation, thereby reducing its ability to convert substrate to product, regardless of whether the substrate is already bound. bgc.ac.in

The chemical structure of the this compound, specifically the (R)-5-(2-(benzylamino)ethyl)-1-(6,8-difluorochroman-3-yl)-1H-imidazole-2(3H)-thione, contains a thiocarbonyl-encompassing imidazole-2-thione group. pa2online.orgresearchgate.net This heterocyclic moiety is a feature found in several DβH inhibitors and is believed to be crucial for the interaction with the enzyme. mdpi.com While the precise molecular interactions are not fully elucidated in the provided sources, it is plausible that the thione group interacts with the catalytic copper ions within the DβH active site, a mechanism of action common to other copper-chelating inhibitors. mdpi.com The ability of the this compound to bind effectively to both the free enzyme and the enzyme-substrate complex further supports its classification as a non-competitive inhibitor. pa2online.orgresearchgate.net

Stereoselectivity in Enzyme Binding and Inhibition

Stereoselectivity is a critical factor in the interaction between drugs and their biological targets, and the inhibitory activity of zamicastat is a clear example of this principle. nih.govnih.gov The compound's potent inhibitory effect on DβH is specifically attributed to its (R)-enantiomer. newdrugapprovals.orgresearchgate.net Chemical synthesis processes for related compounds are deliberately designed to produce a high enantiomeric excess of the (R)-enantiomer, underscoring its superior pharmacological activity compared to the (S)-enantiomer. allfordrugs.com

This enantiomeric specificity indicates that the three-dimensional arrangement of the atoms in the (R)-enantiomer allows for a more favorable and effective binding to the DβH enzyme. The specific orientation of the 6,8-difluorochroman ring at the chiral center is crucial for establishing the key interactions within the enzyme's binding pocket that lead to potent inhibition. allfordrugs.comnewdrugapprovals.org While the (S)-enantiomer may also bind, its interaction is significantly less effective, resulting in weaker or negligible inhibition. This phenomenon is common in pharmacology, where the distinct spatial configurations of enantiomers lead to different affinities and interactions with chiral biological macromolecules like enzymes, resulting in one enantiomer being substantially more active than the other. nih.govnih.gov

Preclinical Pharmacodynamic Characterization of Zamicastat Enantiomer

In Vitro Enzyme Activity Modulation Studies

Zamicastat (B44472) has been identified as a reversible inhibitor of dopamine (B1211576) β-hydroxylase (DBH), meaning it can bind to and dissociate from the enzyme. uc.pt It has demonstrated affinity for both the free enzyme and the enzyme-substrate complex. uc.pt

In addition to its primary target, in vitro studies have characterized zamicastat's interaction with other enzymes. It has been shown to be a concentration-dependent dual inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are important transporters that can affect drug distribution. medchemexpress.comxcessbio.comabmole.comlabnet.esfishersci.fi

Table 1: In Vitro Inhibition Data for Zamicastat

Target IC50 Value
P-glycoprotein (P-gp) 73.8 µM medchemexpress.comxcessbio.comabmole.comlabnet.esfishersci.fi
Breast Cancer Resistance Protein (BCRP) 17.0 µM medchemexpress.comxcessbio.comabmole.comlabnet.esfishersci.fi

In Vivo Neurotransmitter Modulation in Preclinical Models

Preclinical studies in various animal models have consistently demonstrated zamicastat's ability to modulate neurotransmitter levels in line with its mechanism as a DBH inhibitor.

Impact on Dopamine and Norepinephrine (B1679862) Levels in Animal Studies

In aged spontaneously hypertensive rats (SHRs), a model for human essential hypertension, long-term treatment with zamicastat led to significant changes in catecholamine levels in peripheral tissues. acs.orgnih.gov Specifically, in the heart's left ventricle, zamicastat treatment resulted in a marked decrease in norepinephrine (NE) levels and a substantial increase in dopamine (DA) levels. acs.orgnih.gov However, these effects were not observed in the brain's frontal cortex, indicating a peripheral selectivity of action. acs.orgnih.gov

Similarly, in a rat model of monocrotaline (B1676716) (MCT)-induced pulmonary hypertension, chronic oral administration of zamicastat robustly inhibited DBH activity in the adrenal glands. researchgate.net This was evidenced by a significant decrease in norepinephrine levels and a profound increase in dopamine levels within the adrenal gland tissue. researchgate.net

Table 2: Effect of Zamicastat on Catecholamine Levels in Preclinical Models

Animal Model Tissue Norepinephrine (NE) Change Dopamine (DA) Change
Aged Spontaneously Hypertensive Rats Heart Left Ventricle Significantly Reduced acs.orgnih.gov Significantly Increased acs.orgnih.gov
Aged Spontaneously Hypertensive Rats Brain Frontal Cortex No Significant Change acs.orgnih.gov No Significant Change acs.orgnih.gov
Monocrotaline-Induced Pulmonary Hypertension Rats Adrenal Gland Decreased (480.5±43.9 vs 712.1±46.5 ng/mg protein) researchgate.net Increased (533.0±49.7 vs 12.3±2.3 ng/mg protein) researchgate.net

Modulation of Sympathetic Nervous System Activity in Preclinical Models

The inhibition of norepinephrine synthesis by zamicastat leads to a downregulation of sympathetic nervous system (SNS) activity. This has been demonstrated in studies using the cold pressor test in healthy human subjects, where zamicastat blunted the typical blood pressure increase associated with this test, confirming its role as an SNS modulator. researchgate.netresearchgate.net In spontaneously hypertensive rats, zamicastat's ability to lower blood pressure without a compensatory increase in heart rate further points to its modulation of sympathetic tone. acs.orgnih.gov

Preclinical Efficacy Studies in Disease Models

The pharmacodynamic effects of zamicastat have translated into preclinical efficacy in various models of cardiovascular disease.

In aged (50-week-old) spontaneously hypertensive rats, nine weeks of treatment with zamicastat at a daily dose of 30 mg/kg significantly reduced elevated blood pressure. acs.orgnih.gov After eight weeks, systolic blood pressure was lowered to 183 ± 8 mmHg from 224 ± 5 mmHg in untreated SHRs, and diastolic blood pressure was reduced to 99 ± 11 mmHg from 132 ± 3 mmHg. acs.orgnih.gov Notably, this blood pressure reduction occurred without a significant change in heart rate. acs.orgnih.gov Furthermore, zamicastat treatment led to a reduction in cardiac hypertrophy, as indicated by a lower heart-to-body weight ratio compared to untreated SHRs (3.45 ± 0.04 vs 3.66 ± 0.08 mg/g body weight). acs.orgnih.gov

In Dahl salt-sensitive rats, a model of salt-induced hypertension, zamicastat also demonstrated a dose-dependent decrease in blood pressure. sci-hub.se

In a rat model of monocrotaline-induced pulmonary hypertension, a condition characterized by right ventricular pressure overload, 18-day oral treatment with zamicastat prevented the increase in mean right ventricular pressure and attenuated the decrease in heart rate typically seen in this model. researchgate.net

Table 3: Preclinical Efficacy of Zamicastat in Disease Models

Disease Model Key Findings
  • No significant effect on heart rate. acs.orgnih.gov
  • Reduced cardiac hypertrophy. acs.orgnih.gov | | Dahl Salt-Sensitive Rats | - Dose-dependent reduction in blood pressure. sci-hub.se | | Monocrotaline-Induced Pulmonary Hypertension Rats | - Prevented the increase in mean right ventricular pressure. researchgate.net
  • Attenuated the decrease in heart rate. researchgate.net |
  • Preclinical Pharmacokinetic and Disposition Studies of Zamicastat Enantiomer

    Absorption and Distribution in Preclinical Species

    Studies conducted in rats following oral and intravenous administration of radiolabelled [14C]-zamicastat have shown that the compound is rapidly absorbed and widely distributed to peripheral tissues. researchgate.net Following administration, the peak plasma concentration (Cmax) of unchanged zamicastat (B44472) is observed approximately 2 hours post-dose. researchgate.netresearchgate.net The concentration of the parent compound in plasma then declines to low levels over a 24-hour period. researchgate.netresearchgate.net However, radioactivity related to zamicastat and its metabolites remains quantifiable in plasma for up to 144 hours. researchgate.net

    The distribution of zamicastat is influenced by its interaction with major efflux transporters. In vitro studies have identified zamicastat as a concentration-dependent dual inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). researchgate.netresearchgate.net These transporters are critical in limiting the penetration of substances across biological barriers, such as the blood-brain barrier. The inhibitory potential of zamicastat on these transporters could affect its own distribution and that of co-administered drugs that are substrates of P-gp or BCRP.

    Pharmacokinetic Parameter Finding in Preclinical Species (Rat) References
    Absorption Rapidly absorbed after oral and IV administration. researchgate.net
    Time to Peak Plasma Conc. (Tmax) ~2 hours for unchanged zamicastat. researchgate.netresearchgate.net
    Distribution Widely distributed to peripheral tissues. researchgate.net
    Transporter Interaction Dual inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). researchgate.netresearchgate.net

    Metabolic Pathways and Metabolite Profiling in Preclinical Models

    The metabolism of zamicastat is extensive and occurs primarily within the first 8 hours after administration in rats. researchgate.net The metabolic transformation of zamicastat involves multiple complex pathways. researchgate.netresearchgate.net

    One of the identified metabolic routes for zamicastat involves the modification of its sulfur moiety. Preclinical studies in rats have confirmed that zamicastat undergoes both desulphurization and oxidative desulphurization reactions. researchgate.netresearchgate.net These biotransformations contribute to the formation of various metabolites.

    N-debenzylation is another significant metabolic pathway for zamicastat. researchgate.netresearchgate.net This process involves the removal of the benzyl (B1604629) group from the nitrogen atom. The resulting metabolite can then undergo further biotransformation, including N-acetylation, which is a common phase II metabolic reaction. researchgate.net

    A notable and unexpected metabolic pathway identified in preclinical models is the multi-step transformation leading to the formation of isothiocyanic acid and thiocyanic acid tautomers. researchgate.netresearchgate.net Interestingly, this tautomeric metabolite was the only one identified at the latest time-point (96 hours) in rat plasma, indicating it may be a more stable or terminal metabolite. researchgate.net

    Metabolic Pathway Description References
    Desulphurization Removal of a sulfur atom from the molecule. researchgate.netresearchgate.net
    Oxidative Desulphurization Oxidative removal of a sulfur atom. researchgate.netresearchgate.net
    N-Debenzylation Cleavage of the N-benzyl group. researchgate.netresearchgate.net
    N-Acetylation Acetylation of the N-debenzylated metabolite. researchgate.net
    Isothiocyanic/Thiocyanic Acid Formation A multi-step pathway leading to tautomeric forms of these acids. researchgate.netresearchgate.net

    Excretion Routes in Preclinical Species

    Investigations into the disposition of [14C]-zamicastat in rats have determined the primary routes of elimination. The majority of the administered radioactivity is excreted via the feces. researchgate.netresearchgate.net Urinary excretion and elimination through expired air play minor roles in the clearance of zamicastat and its metabolites. researchgate.netresearchgate.net Studies have shown an almost complete recovery of the total radioactivity within 168 hours post-dose, indicating efficient elimination from the body. researchgate.net

    Stereoselective Pharmacokinetics in Preclinical Contexts

    The principles of pharmacology suggest that the disposition of chiral drugs can be stereoselective, as enantiomers may interact differently with optically active biological macromolecules like enzymes and transporters. science.govnih.gov This can lead to enantiomer-specific differences in absorption, distribution, metabolism, and excretion. nih.gov

    Metabolizing enzymes, such as cytochrome P450 (CYP) isozymes and flavin-containing monooxygenases (FMO), are known to exhibit stereoselectivity, often showing a preference for one enantiomer over the other. researchgate.netnih.gov Similarly, efflux transporters like P-glycoprotein (P-gp), which zamicastat is known to inhibit, can demonstrate enantioselectivity in their transport and inhibition activities. science.govscience.gov This has been shown for other drugs where one enantiomer is preferentially transported or where enantiomers have different inhibitory potencies. science.govscience.gov

    While these general principles are well-established, specific preclinical studies directly comparing the pharmacokinetic profiles of the individual enantiomers of zamicastat were not identified in the reviewed literature. Therefore, although the enzymes and transporters involved in zamicastat's disposition are known to be stereoselective, the specific manifestation of this stereoselectivity for the zamicastat enantiomer in preclinical models remains an area for further investigation.

    Structure Activity Relationships Sar and Stereoselective Drug Design for Zamicastat Analogs

    Influence of Stereochemistry on DβH Inhibition Potency and Selectivity

    The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a pivotal factor in drug design, as the enantiomers of a chiral drug can exhibit markedly different biological activities. biomedgrid.comresearchgate.net This principle holds true for inhibitors of Dopamine (B1211576) β-hydroxylase (DβH), an enzyme that converts dopamine to norepinephrine (B1679862). springernature.com The interaction between a drug and its biological target, such as an enzyme, is highly specific. An enzyme's active site is itself chiral, meaning it can preferentially bind to one enantiomer over the other. nih.gov

    For many chiral drugs, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. biomedgrid.com Consequently, developing a single-enantiomer drug can lead to a better therapeutic profile, with improved selectivity for the biological target and a more predictable pharmacokinetic profile. researchgate.net Metabolizing enzymes often show a preference for one enantiomer, leading to differences in how each is processed and eliminated from the body. nih.gov

    Studies on various enzyme inhibitors have demonstrated this stereospecificity. For instance, research on inhibitors for other enzymes has shown that one enantiomer can be significantly more potent, and a racemic mixture effectively dilutes the concentration of the more active form. In the context of DβH, stereochemical studies have established that inactivation of related enzymes can be stereospecific, highlighting the importance of the specific 3D structure for potent inhibition. nih.gov Zamicastat (B44472) itself is developed as the (R)-enantiomer, indicating that this specific configuration is crucial for its activity as a DβH inhibitor. ncats.io Another DβH inhibitor, Etamicastat, is also the (R)-enantiomer, further underscoring the stereochemical preference for inhibition in this class of compounds. researchgate.net

    Rational Design Strategies for Enantiomerically Pure DβH Inhibitors

    The development of enantiomerically pure drugs is a key strategy in modern medicinal chemistry. Rational drug design aims to create molecules with optimal efficacy and safety, and controlling stereochemistry is a fundamental aspect of this process. For DβH inhibitors like Zamicastat, the goal is to synthesize the specific enantiomer that provides the desired therapeutic action without the potential confounding effects of its mirror image. researchgate.netacs.org

    Strategies for achieving enantiomerically pure compounds often involve stereoselective synthesis, where chemical reactions are designed to produce a single enantiomer preferentially. capes.gov.brtandfonline.com This can be accomplished using chiral catalysts or chiral starting materials derived from natural sources. The use of such techniques avoids the need for separating a racemic mixture later, which can be an inefficient and costly process. By focusing on the synthesis of a single, active enantiomer, the therapeutic index of a drug can be improved, and patient-to-patient variability in drug response may be reduced. biomedgrid.com The development of Zamicastat as a single enantiomer is a direct application of this rational design philosophy, aiming to maximize its potential as a modulator of the sympathetic nervous system by selectively inhibiting DβH. ncats.ioacs.orgnih.gov

    Computational Chemistry in Stereoselective Catalyst and Ligand Design

    Computational chemistry has become an indispensable tool in the rational design of stereoselective drugs and the catalysts used to synthesize them. These methods provide deep insights into the molecular interactions that govern enantioselectivity, guiding the development of more effective and specific therapeutic agents.

    Molecular Modeling of Enantiomer-Target Interactions

    Molecular modeling allows scientists to build three-dimensional representations of proteins like DβH and simulate their interactions with potential drug candidates. nih.gov Although obtaining a crystal structure of human DβH has been challenging, researchers have successfully created in silico models based on its biochemical properties and the structures of related enzymes. nih.govplos.org These models provide crucial structural insights into the enzyme's active site, how it binds to copper ions necessary for its function, and how it recognizes its natural substrate, dopamine. plos.orgplos.org

    Using these computational models, researchers can perform docking studies to simulate how different inhibitors, and specifically their individual enantiomers, fit into the DβH active site. plos.org For example, modeling has been used to study how the inhibitor nepicastat (B1663631) binds within the active site through multiple hydrogen bonds. plos.orgresearchgate.net Such simulations can predict which enantiomer will have a more favorable binding energy and a better geometric fit, thus explaining observed differences in inhibitory potency. plos.org This understanding of the precise interactions at the molecular level is critical for designing new, more potent, and selective DβH inhibitors.

    In Silico Prediction of Stereoselectivity

    Beyond modeling the final drug-target interaction, computational methods can also predict the outcome of chemical reactions designed to produce chiral molecules. In silico prediction tools can help chemists select the best catalysts and reaction conditions to achieve high enantioselectivity. chemrxiv.org By simulating reaction pathways and the energies of transition states for the formation of each enantiomer, these models can forecast which stereoisomer will be the major product.

    These predictive capabilities accelerate the discovery and optimization of enantioselective reactions. chemrxiv.org For drug development, this means that the synthesis of enantiomerically pure compounds like Zamicastat can be designed more efficiently. Furthermore, in silico tools are increasingly used to predict the metabolic fate of drugs, which can be stereoselective. nih.gov Predicting how the body will metabolize each enantiomer helps in designing drugs with better pharmacokinetic properties and avoiding potential toxicity associated with a specific metabolic pathway. researchgate.net

    Table of Mentioned Compounds

    Compound Name Class/Type
    Zamicastat Dopamine β-hydroxylase (DβH) Inhibitor
    Etamicastat Dopamine β-hydroxylase (DβH) Inhibitor
    Nepicastat Dopamine β-hydroxylase (DβH) Inhibitor
    Dopamine Neurotransmitter, DβH Substrate

    Advanced Analytical Methodologies for Zamicastat Enantiomer Analysis

    Chiral Chromatographic Techniques for Enantioseparation

    Chiral chromatography is the cornerstone for resolving enantiomers. eijppr.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. eijppr.com

    High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

    High-Performance Liquid Chromatography (HPLC) is a principal technique for enantiomeric separation in the pharmaceutical industry. americanpharmaceuticalreview.com The use of Chiral Stationary Phases (CSPs) is fundamental to this process, enabling the differential interaction and retention of enantiomers. eijppr.comamericanpharmaceuticalreview.com

    Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188), are widely used due to their broad applicability and high enantiorecognition capabilities. eijppr.commdpi.com For instance, amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) particles is a common choice. mdpi.com The selection of the mobile phase, often a mixture of solvents like n-hexane, ethanol, and an acidic modifier, is crucial for optimizing separation. scirp.org The development of a successful chiral HPLC method often involves screening various columns and mobile phase compositions to achieve the desired resolution between enantiomers. dujps.com

    Table 1: Examples of Chiral Stationary Phases in HPLC

    CSP Type Chiral Selector Common Applications
    Polysaccharide-based Amylose or cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) Broad-spectrum enantioseparation of various drug compounds. eijppr.commdpi.com
    Pirkle-type π-electron acceptor/donor molecules Separation based on π-π interactions, hydrogen bonding, and dipole stacking. eijppr.com
    Protein-based Proteins like α1-acid glycoprotein (B1211001) (AGP) Enantioseparation of a wide range of drugs. nih.gov
    Cyclodextrin-based Cyclodextrins Separation via inclusion complexation. eijppr.com
    Ligand Exchange Amino acids and a metal ion Resolution of molecules with electron-donating atoms. eijppr.com

    Supercritical Fluid Chromatography (SFC)

    Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. europeanpharmaceuticalreview.comchromatographyonline.com SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. This technique often provides faster separations and reduced solvent consumption compared to HPLC. chromatographyonline.comafmps.be Polysaccharide-based CSPs are also commonly employed in SFC, demonstrating high enantiorecognition ability. europeanpharmaceuticalreview.com The use of co-solvents and additives in the mobile phase can significantly enhance enantioseparation and improve peak shapes. europeanpharmaceuticalreview.com For preparative purposes, SFC is advantageous for isolating milligram quantities of pure enantiomers, a critical step in early drug development. nih.gov

    Gas Chromatography (GC)

    Gas Chromatography (GC) is a highly efficient technique for the analysis of volatile and semi-volatile chiral compounds. chromatographyonline.com Enantioseparation in GC is accomplished using chiral stationary phases, with modified cyclodextrins being a prevalent type. chromatographyonline.comnih.gov These CSPs create a chiral environment within the column, allowing for the separation of enantiomers based on differences in their interactions. nih.gov GC offers high resolution, sensitivity, and speed, making it suitable for determining the enantiomeric composition of complex mixtures. chromatographyonline.com The technique can be applied directly or indirectly, where derivatization with a chiral agent forms diastereomers that are then separated. mdpi.com

    Hyphenated Techniques for Enantiomeric Purity and Identification

    Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are indispensable for the definitive identification and quantification of enantiomers. nih.gov

    LC-MS/MS and GC-MS for Chiral Analysis

    The coupling of liquid chromatography or gas chromatography with tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity for chiral analysis. nih.govnih.gov While mass spectrometers are inherently "chiral-blind," the preceding chromatographic separation resolves the enantiomers before they enter the mass spectrometer for detection and quantification. nih.gov

    LC-MS/MS methods have been successfully developed for the chiral analysis of various pharmaceutical compounds in complex matrices like plasma. nih.govosti.gov These methods are crucial for pharmacokinetic studies, where the different metabolic fates of enantiomers can be investigated. osti.gov Similarly, GC-MS is a robust technique for the simultaneous determination of multiple drug enantiomers, often following a derivatization step to enhance volatility and chromatographic separation. rsc.org

    Table 2: Comparison of Hyphenated Chiral Analysis Techniques

    Technique Separation Principle Detection Key Advantages
    LC-MS/MS Chiral HPLC separation of enantiomers. nih.gov Tandem Mass Spectrometry High sensitivity and selectivity, applicable to non-volatile compounds, suitable for complex matrices. nih.govosti.gov
    GC-MS Chiral GC separation of enantiomers (often after derivatization). mdpi.comrsc.org Mass Spectrometry High resolution and efficiency for volatile compounds. chromatographyonline.com

    High-Resolution QTOF MS for Enantiomeric Profiling

    High-resolution mass spectrometry (HRMS), particularly Quadrupole Time-of-Flight (QTOF) MS, offers significant advantages for the analysis of chiral compounds. mdpi.com When coupled with liquid chromatography (LC-QTOF/MS), it provides accurate mass measurements, which greatly improves the confidence in compound identification. nih.govresearchgate.net This high resolving power allows for the separation of analyte signals from matrix interferences, which is especially beneficial in complex biological samples. mdpi.comthermofisher.com While the QTOF itself does not separate the enantiomers, its high sensitivity and accuracy make it an excellent detector following chiral LC separation, enabling detailed enantiomeric profiling and supporting pharmacokinetic and biodistribution studies. mdpi.com

    Spectroscopic Methods for Stereochemical Elucidation (e.g., Electronic Circular Dichroism)

    Spectroscopic techniques that utilize polarized light are powerful for elucidating the three-dimensional structure of chiral molecules. Electronic Circular Dichroism (ECD) is a prominent method in this category.

    ECD spectroscopy measures the differential absorption of left and right circularly polarized light by an optically active molecule. libretexts.orgnih.gov Since enantiomers interact differently with circularly polarized light, they produce distinct ECD spectra that are ideally mirror images of each other. nih.gov This characteristic makes ECD a definitive tool for both the assignment of absolute configuration and the determination of enantiomeric purity. nih.govsemanticscholar.org

    The spectrum for one enantiomer will show a positive absorption (a positive Cotton effect), while its mirror image will show a negative absorption (a negative Cotton effect) at the same wavelength. nih.gov The intensity of the ECD signal is directly proportional to the enantiomeric excess (e.e.) of the sample, allowing for quantitative analysis. semanticscholar.org For Zamicastat (B44472), obtaining the ECD spectra of its purified enantiomers would establish a reference for their absolute configuration. The analysis of a mixture would then reveal its enantiomeric composition based on the resulting spectrum's amplitude. nih.gov

    Table 1: Hypothetical Electronic Circular Dichroism Data for Zamicastat Enantiomers

    This table illustrates the expected mirror-image relationship in ECD data for the two enantiomers of Zamicastat. The sign of the Cotton Effect (CE) and the differential extinction coefficient (Δε) are opposite for each enantiomer at the wavelength of maximum absorbance (λmax).

    EnantiomerWavelength of Maximum Absorbance (λmax)Cotton Effect (CE)Molar Circular Dichroism (Δε) (M⁻¹cm⁻¹)
    (R)-Zamicastat~275 nmPositive+5.3
    (S)-Zamicastat~275 nmNegative-5.3

    Ion Mobility Spectrometry for Enantiomer Separation

    Ion Mobility Spectrometry (IMS) is an analytical technique that separates gas-phase ions based on their size, shape, and charge as they travel through a drift tube filled with a buffer gas under the influence of an electric field. nih.gov While IMS is highly effective for separating isomers, enantiomers have identical physical properties, including their collision cross-section, and therefore cannot be separated directly by conventional IMS. nih.gov

    To achieve enantiomeric separation, a chiral environment must be created within the drift tube. nih.gov This is accomplished by introducing a chiral modifier, a volatile chiral reagent, into the buffer gas. nih.govchemrxiv.org The enantiomers of the analyte, such as Zamicastat, form transient, non-covalent diastereomeric complexes with the chiral modifier. These diastereomeric complexes have different three-dimensional structures and, consequently, different collision cross-sections and drift times, enabling their separation. nih.gov

    Commonly used chiral modifiers include S-(+)-2-butanol or R-(-)-2-butanol. nih.gov The choice of modifier and its concentration, along with the buffer gas temperature, are critical experimental parameters that must be optimized to achieve resolution. chemrxiv.orgrsc.org The addition of the chiral modifier typically reduces the mobility of both enantiomers, but one is always affected more than the other, which results in their separation in the drift tube. nih.gov

    Table 2: Illustrative Ion Mobility Drift Times for Zamicastat Enantiomers

    This table shows hypothetical drift time data for Zamicastat enantiomers. Without a chiral modifier, the drift times are identical. Upon introducing a chiral modifier like (S)-2-butanol, the enantiomers form diastereomeric adducts with different mobilities, resulting in distinct and separable drift times.

    AnalyteChiral Modifier in Drift GasDrift Time (ms)Separation Factor (α)
    (R)-ZamicastatNone21.5 ± 0.051.00
    (S)-ZamicastatNone21.5 ± 0.051.00
    (R)-Zamicastat(S)-2-butanol22.8 ± 0.051.015
    (S)-Zamicastat(S)-2-butanol22.5 ± 0.051.015

    Computational Methods in Analytical Enantiomerization Studies

    Computational modeling has become an indispensable tool in modern chemistry, allowing for the prediction and simulation of molecular behavior. azolifesciences.comnih.gov In the context of stereochemistry, computational methods, particularly those based on Density Functional Theory (DFT), are used in conjunction with experimental techniques to provide a high degree of confidence in stereochemical assignments. frontiersin.orgmdpi.com

    For Zamicastat, the process would begin with a computational conformational search to identify all low-energy stable conformations for a proposed enantiomer (e.g., the R-enantiomer). frontiersin.org Subsequently, theoretical ECD or Vibrational Circular Dichroism (VCD) spectra are calculated for the most stable conformers. mdpi.com These predicted spectra are then compared with the experimental spectra obtained from a purified sample of one of the Zamicastat enantiomers. A strong correlation between the calculated spectrum for the R-configuration and the experimental spectrum would confirm the absolute configuration of the analyzed sample as (R)-Zamicastat. frontiersin.org

    This integrated approach is particularly powerful for complex molecules or when crystallographic methods are not feasible. researchgate.net It allows researchers to make definitive stereochemical assignments by matching theoretical predictions for a known configuration with empirical data. frontiersin.orgmdpi.com

    Table 3: Example Comparison of Experimental vs. Computationally Predicted Spectroscopic Data for (R)-Zamicastat

    This table demonstrates how experimental data is compared with computationally derived values. A close match between the experimental results and the values calculated for a specific stereoisomer provides strong evidence for its absolute configuration.

    MethodParameterExperimental ValueDFT Calculated Value (for R-configuration)
    Electronic Circular Dichroism (ECD)Δε at 275 nm+5.3 M⁻¹cm⁻¹+5.1 M⁻¹cm⁻¹
    Vibrational Circular Dichroism (VCD)Δε at 1650 cm⁻¹-2.4 x 10⁻⁴-2.2 x 10⁻⁴
    Optical Rotation (OR)[α]D+45.8°+48.2°

    Academic Research Perspectives and Future Directions for Zamicastat Enantiomer Studies

    Advancements in Stereoselective Synthetic Methodologies

    The synthesis of single-enantiomer pharmaceuticals is a cornerstone of modern drug development, driven by the recognition that enantiomers of a chiral drug can have different pharmacological and toxicological profiles. jocpr.comnih.govbrieflands.comnih.gov For a compound like zamicastat (B44472), which contains a stereocenter, the ability to selectively produce the desired enantiomer is critical. The field of stereoselective synthesis is continually evolving, providing more efficient and environmentally friendly methods to obtain enantiomerically pure compounds. jocpr.combrieflands.comnih.gov

    Historically, the production of chiral drugs often resulted in racemic mixtures, which contain equal amounts of both enantiomers. nih.gov However, regulatory agencies now strongly encourage the development of single-enantiomer drugs, leading to a surge in research focused on asymmetric synthesis. nih.govbrieflands.comnih.gov This shift is propelled by the understanding that one enantiomer (the eutomer) is often responsible for the therapeutic effect, while the other (the distomer) may be inactive or contribute to adverse effects. nih.govchiralpedia.com

    Key advancements in stereoselective synthesis that are relevant to the production of zamicastat enantiomers include:

    Asymmetric Catalysis: This is a highly efficient method that utilizes chiral catalysts to preferentially form one enantiomer over the other. jocpr.com These catalysts, which can be metal complexes or small organic molecules (organocatalysts), create a chiral environment that directs the reaction pathway. jocpr.comnih.gov The development of novel catalysts with high selectivity and turnover numbers is a major focus of current research. chiralpedia.comchiralpedia.com

    Biocatalysis: The use of enzymes to catalyze chemical reactions offers high selectivity and mild reaction conditions. jocpr.comresearchgate.net Enzymes, being inherently chiral, can produce single enantiomers with exceptional purity. researchgate.net For a compound like zamicastat, enzymes such as aldo-keto reductases could potentially be employed for the stereoselective synthesis of chiral alcohol intermediates. researchgate.net

    Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products as starting materials. While effective, the availability of suitable starting materials can be a limitation.

    The continuous development of these methodologies not only improves the efficiency and cost-effectiveness of producing chiral drugs like zamicastat but also minimizes the environmental impact of chemical synthesis. hkust.edu.hk

    Novel Computational Approaches for Enantiomeric Systems

    Computational modeling has become an indispensable tool in drug discovery and development, offering insights that can accelerate the design and optimization of chiral drugs. nih.govchiralpedia.comadvancedsciencenews.com For zamicastat enantiomers, computational approaches can be applied to understand their interactions with biological targets and to predict their pharmacokinetic properties.

    The core challenge in modeling enantiomeric systems lies in accurately representing the subtle three-dimensional differences between mirror-image molecules and how these differences translate into distinct biological activities. chemrxiv.org Advanced computational techniques are being developed to address this challenge:

    Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemrxiv.orgmdpi.com For zamicastat, docking studies can elucidate how each enantiomer interacts with its target enzyme, providing a rationale for observed differences in potency and selectivity. chemrxiv.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. chemrxiv.org

    Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular interactions over time, offering a more realistic representation of biological processes compared to static docking models. mdpi.com These simulations can help to understand the conformational changes that occur upon binding and the stability of the drug-target complex.

    Quantum Mechanics (QM) Methods: QM methods can provide highly accurate calculations of molecular properties and interaction energies, which are crucial for understanding the subtle differences between enantiomers.

    These computational tools can significantly reduce the time and resources required for experimental screening by prioritizing the most promising candidates for synthesis and testing. advancedsciencenews.com They play a vital role in the early stages of drug development by helping to identify the enantiomer with the optimal therapeutic profile. nih.gov

    Development of Next-Generation Enantioselective Analytical Platforms

    The ability to accurately separate and quantify enantiomers is crucial throughout the drug development process, from synthesis to clinical trials. qut.edu.aumdpi.comwikipedia.org The demand for more sensitive, rapid, and robust analytical methods has driven significant innovation in the field of enantioselective analysis. brieflands.com

    For zamicastat, reliable analytical methods are essential to ensure the enantiomeric purity of the final drug product and to study the pharmacokinetic profiles of the individual enantiomers. mdpi.comnih.gov Key advancements in this area include:

    Chiral Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) are the most widely used techniques for enantiomeric separation. nih.govwikipedia.orgamericanpharmaceuticalreview.com The development of new CSPs with improved selectivity and efficiency is an ongoing area of research. brieflands.com Supercritical fluid chromatography (SFC) is also emerging as a powerful technique for chiral separations, offering advantages in terms of speed and reduced solvent consumption. wikipedia.org

    Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires minimal sample and reagent consumption, making it a "green" analytical method. mdpi.comamericanpharmaceuticalreview.com The use of chiral selectors in the running buffer enables the separation of enantiomers. mdpi.com

    Mass Spectrometry (MS) Detection: Coupling chiral separation techniques with mass spectrometry provides highly sensitive and selective detection, which is particularly important for analyzing samples from biological matrices. mdpi.comamericanpharmaceuticalreview.com

    These advanced analytical platforms are not only essential for quality control but also for conducting stereoselective pharmacokinetic and metabolic studies, which are critical for understanding the disposition of chiral drugs in the body. mdpi.com

    Interdisciplinary Research in Chiral Drug Discovery

    The development of chiral drugs like zamicastat is an inherently interdisciplinary endeavor, requiring expertise from various scientific fields. The convergence of chemistry, biology, pharmacology, and computational science is essential for navigating the complexities of chiral drug discovery and bringing safer and more effective medicines to patients. nih.govgoogle.com

    The journey of a chiral drug from concept to clinic involves a collaborative effort:

    Medicinal chemists design and synthesize chiral molecules with desired pharmacological properties. google.com

    Pharmacologists evaluate the biological activity and safety of the enantiomers. chiralpedia.com

    Analytical chemists develop and validate methods for enantioselective analysis. qut.edu.au

    Computational chemists use modeling and simulation to guide drug design and interpret experimental results. advancedsciencenews.com

    Future progress in chiral drug discovery will depend on strengthening these interdisciplinary collaborations. The integration of cutting-edge technologies, such as artificial intelligence and high-throughput screening, will further accelerate the identification and development of new chiral therapeutics. chiralpedia.comchiralpedia.com The ultimate goal is to create "made-to-measure" drugs that are highly selective and specific for their intended targets, leading to improved therapeutic outcomes. nih.gov

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.